1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
Overview
Description
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N2 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Environmental Analysis
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride's structure relates to aliphatic amines like methylamine, dimethylamine, ethylamine, and piperidine, which are analyzed in wastewater and surface water. The methods for determining these amines involve derivatization and gas chromatography-mass spectrometry, highlighting the compound's relevance in environmental monitoring and analysis (Sacher, Lenz, & Brauch, 1997).
2. Organic Synthesis
The compound's structure is similar to piperidine derivatives used in organic synthesis. For instance, derivatives with a piperidin-1-yl group have been synthesized for various applications, indicating the versatility of this chemical structure in the synthesis of complex organic molecules (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).
3. Pharmaceutical Chemistry
Compounds structurally related to this compound, especially those with a piperidin-1-yl group, are frequently explored in pharmaceutical chemistry for their potential therapeutic properties. This includes studies on their synthesis and potential biological activities, underscoring the compound's significance in drug discovery and development (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
Properties
IUPAC Name |
2-methyl-1-(2-methylpiperidin-1-yl)propan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9-6-4-5-7-12(9)8-10(2,3)11;;/h9H,4-8,11H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYNMCZJBSNEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(C)(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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